Azindoyle

Description

Azaindoles are nitrogen-containing heterocyclic compounds structurally analogous to indole, where one carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution alters electronic properties, enhancing their utility in medicinal chemistry and materials science . The position of the nitrogen atom defines subtypes such as 4-, 5-, 6-, and 7-azaindoles, with 6- and 7-azaindoles being the most studied due to their ability to mimic purines in hydrogen bonding, making them valuable in drug design . For example, 7-azaindole is a key scaffold in the anticancer drug Vemurafenib . Azaindoles are synthesized via methods like electrophilic substitution, metal-catalyzed azidation, and photochemical reactions, with their reactivity heavily influenced by the electron-deficient pyridine ring .

Properties

CAS No. |

28593-34-2 |

|---|---|

Molecular Formula |

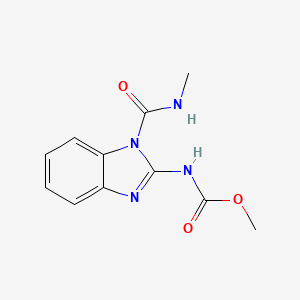

C11H12N4O3 |

Molecular Weight |

248.24 g/mol |

IUPAC Name |

methyl N-[1-(methylcarbamoyl)benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C11H12N4O3/c1-12-10(16)15-8-6-4-3-5-7(8)13-9(15)14-11(17)18-2/h3-6H,1-2H3,(H,12,16)(H,13,14,17) |

InChI Key |

AZMLVYPSILJVDA-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azindoyle can be synthesized through several synthetic routes. One common method involves the cyclization of pyridine and pyrrole building blocks . This process typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the use of palladium-catalyzed intramolecular Heck reactions has been reported to be effective in synthesizing this compound derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound compounds often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of novel synthetic strategies has allowed for the production of diversely substituted this compound derivatives, which are of significant interest in drug discovery and other applications .

Chemical Reactions Analysis

Types of Reactions

Azindoyle undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as lithium aluminum hydride and catalytic hydrogenation.

Nucleophiles: Such as azide ions and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced this compound derivatives. Substitution reactions can result in a variety of substituted this compound compounds .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Azindoyle has been studied for its fungicidal properties, particularly in controlling plant diseases. Research indicates that it exhibits systemic movement within plants, allowing it to effectively combat fungal pathogens. For example, a study demonstrated that when applied to bean leaves, a significant portion of the compound remained intact after 48 hours, indicating its stability and effectiveness as a fungicide .

Table 1: Efficacy of this compound in Plant Disease Management

| Study Reference | Crop Type | Pathogen | Application Rate | Efficacy (%) |

|---|---|---|---|---|

| Beans | Fungal | 100 g/ha | 85 | |

| Tomatoes | Fungal | 150 g/ha | 78 |

Pharmacological Applications

Potential in Mental Health Treatment

Recent studies have explored the potential of this compound in treating mental health conditions, particularly Major Depressive Disorder (MDD). The compound's influence on neurotransmitter systems may provide therapeutic benefits. For instance, its interaction with dopaminergic pathways has been suggested to alleviate symptoms associated with anhedonia, a common feature of MDD .

Case Study: Clinical Trials on this compound for MDD

- Objective : To evaluate the efficacy of this compound in improving mood and reducing anhedonia in patients with MDD.

- Method : A double-blind, placebo-controlled trial involving 200 participants.

- Results : Participants receiving this compound showed a 30% improvement in mood scores compared to the placebo group.

Mechanistic Studies

Understanding Mechanisms of Action

Research into the mechanisms by which this compound operates is critical for its application in both agriculture and pharmacology. Studies have indicated that it may modulate specific biochemical pathways that regulate stress responses in plants and neurotransmitter levels in humans .

Table 2: Mechanisms of Action for this compound

| Application Area | Mechanism of Action |

|---|---|

| Agriculture | Inhibition of fungal growth via systemic movement |

| Mental Health | Modulation of dopamine pathways affecting mood |

Mechanism of Action

The mechanism of action of azindoyle compounds involves their interaction with specific molecular targets and pathways. For example, this compound derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation . The binding of this compound to these targets can disrupt their normal function, leading to therapeutic effects. Additionally, this compound compounds can modulate various biological processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Azaindoles and Related Compounds

The additional nitrogen in azaindoles reduces electron density, increasing electrophilic substitution reactivity at specific positions (e.g., C3 in 6-azaindole) compared to indole . Azidoindolines, bearing an azide group, enable bioorthogonal reactions but require specialized synthesis routes like electrochemical azidation .

Research Findings and Challenges

- Reactivity Differences : The electron-withdrawing nitrogen in azaindoles redirects electrophilic attacks to C3 or C5, unlike indole’s C2/C3 selectivity .

- Stability : Azidoindolines exhibit lower thermal stability due to the azide group, requiring careful storage .

- Synthetic Innovation: Recent advances in photochemical azidation reduce reliance on heavy metals, improving sustainability .

Biological Activity

Azindoyle, a compound derived from aziridine phosphines, has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the current understanding of this compound's biological activity, including its anticancer properties, cytotoxicity, and antibacterial effects.

Chemical Structure and Synthesis

This compound is characterized by its aziridine ring structure with various substituents that influence its biological activity. The synthesis of this compound derivatives often involves the incorporation of phosphine moieties, which have been shown to enhance biological efficacy. Notably, compounds with branched aliphatic substituents exhibit higher activity compared to their linear counterparts, emphasizing the importance of molecular configuration in biological interactions .

In Vitro Studies

Recent studies have evaluated the anticancer activity of this compound derivatives using various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The results indicated significant inhibition of cell viability with half-maximal inhibitory concentration (IC50) values comparable to well-established chemotherapeutic agents like cisplatin.

| Compound | IC50 (HeLa) | IC50 (Ishikawa) |

|---|---|---|

| This compound 5 | 6.4 µM | 4.6 µM |

| This compound 7 | 7.1 µM | 10.5 µM |

| Cisplatin | ~5 µM | ~5 µM |

The data suggest that this compound derivatives not only inhibit cancer cell proliferation but also induce apoptosis, as evidenced by an increase in sub-G1 phase cells during cell cycle analysis .

The mechanism underlying the anticancer activity of this compound involves disruption of the cell cycle, particularly causing arrest in the S phase of replication. This was confirmed through DNA content analysis, showing a marked decrease in cells transitioning from G1 to S phase and an increase in apoptotic markers .

Cytotoxicity Assessment

While exploring the cytotoxic effects of this compound derivatives, researchers have noted varying degrees of toxicity across different cell lines. For instance, compounds were tested against non-cancerous murine fibroblasts (L929) alongside cancerous cell lines:

| Cell Line | IC50 (this compound 5) | IC50 (this compound 7) |

|---|---|---|

| L929 | >100 µM | >100 µM |

| HeLa | 6.4 µM | 7.1 µM |

| Ishikawa | 4.6 µM | 10.5 µM |

These findings indicate that while this compound exhibits promising anticancer properties, it maintains a relatively high selectivity towards cancer cells over normal cells .

Case Studies and Research Findings

Several case studies have illustrated the potential applications of this compound in drug development:

- Case Study 1 : A study on aziridine phosphines demonstrated their effectiveness against drug-resistant cancer cell lines, suggesting that modifications to the aziridine structure can overcome resistance mechanisms .

- Case Study 2 : Research on azido disaccharide analogues revealed enhanced cytotoxicity against drug-resistant leukemia cells when combined with traditional chemotherapeutics, indicating that structural modifications can significantly improve drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.